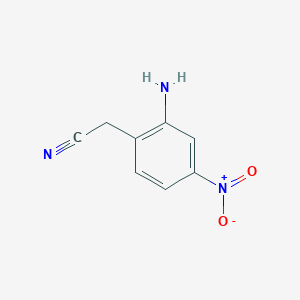
2-(2-Amino-4-nitrophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-4-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H7N3O2 It is characterized by the presence of both an amino group and a nitro group attached to a benzene ring, along with an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Nitration of 2-Aminophenylacetonitrile: : One common method involves the nitration of 2-aminophenylacetonitrile. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the nitration process and avoid over-nitration.
-
Amination of 2-Nitrophenylacetonitrile: : Another route involves the amination of 2-nitrophenylacetonitrile. This can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, or by using chemical reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of 2-(2-Amino-4-nitrophenyl)acetonitrile typically involves large-scale nitration and reduction processes. The choice of method depends on the availability of starting materials and the desired purity of the final product. Continuous flow reactors are often used to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
-
Reduction: : The nitro group in 2-(2-Amino-4-nitrophenyl)acetonitrile can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
-
Substitution: : The amino group can undergo various substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
-
Oxidation: : Although less common, the amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Nitrating Agents: Concentrated nitric acid and sulfuric acid.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Reduction: 2-(2-Amino-4-aminophenyl)acetonitrile.
Substitution: Various acylated or alkylated derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(2-Amino-4-nitrophenyl)acetonitrile has several applications in scientific research:
-
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Pharmaceuticals: : The compound’s derivatives are investigated for their potential as therapeutic agents, including antimicrobial and anticancer properties.
-
Materials Science: : It is used in the development of novel materials with specific electronic or optical properties, such as dyes and pigments.
-
Biological Studies: : Its derivatives are studied for their interactions with biological molecules, which can provide insights into enzyme mechanisms and receptor binding.
Mécanisme D'action
The mechanism of action of 2-(2-Amino-4-nitrophenyl)acetonitrile and its derivatives depends on the specific application:
-
Pharmaceuticals: : The compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of both amino and nitro groups allows for diverse interactions with biological molecules.
-
Materials Science: : The electronic properties of the compound can be exploited in the design of materials with specific conductive or fluorescent properties.
Comparaison Avec Des Composés Similaires
2-(2-Amino-4-nitrophenyl)acetonitrile can be compared with other similar compounds:
-
2-(4-Nitrophenyl)acetonitrile: : Lacks the amino group, which limits its reactivity and applications compared to this compound.
-
2-(2-Amino-4-chlorophenyl)acetonitrile:
-
2-(2-Amino-4-methylphenyl)acetonitrile: : The presence of a methyl group instead of a nitro group changes its electronic properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique combination of functional groups allows for diverse chemical reactions and applications, making it a valuable intermediate in organic synthesis, pharmaceuticals, and materials science.
Propriétés
Numéro CAS |
1261551-44-3 |
|---|---|
Formule moléculaire |
C8H7N3O2 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
2-(2-amino-4-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H7N3O2/c9-4-3-6-1-2-7(11(12)13)5-8(6)10/h1-2,5H,3,10H2 |
Clé InChI |
MHFQVBLHPHNWLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


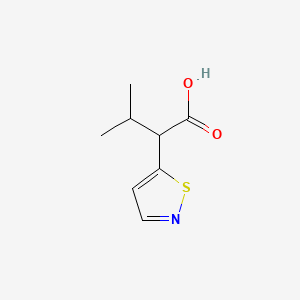
![3-Cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13090933.png)
![6-Chloro-1-(piperidin-4-yl)-1H-benzo[d][1,3]oxazin-2(4H)-one hydrochloride](/img/structure/B13090935.png)

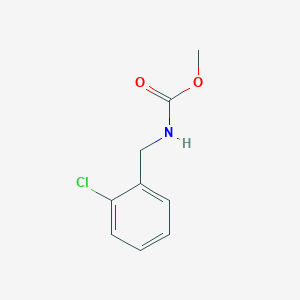
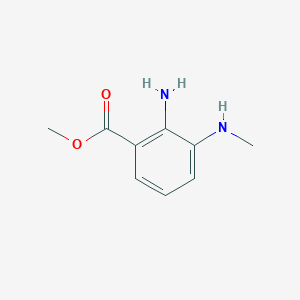

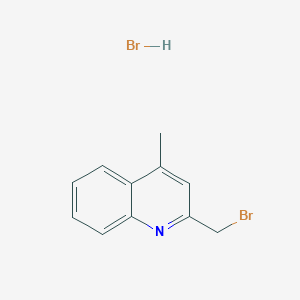

![Oxoris[(triphenylphosphine)trigold(I)]trifluoromethanesulfonate](/img/structure/B13090981.png)
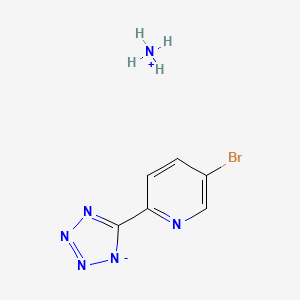
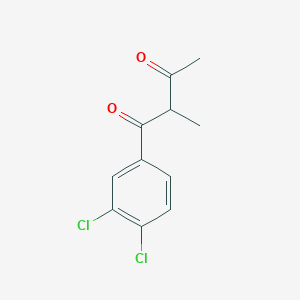

![tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13090997.png)
